(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
Overview
Description
(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester, also known as Boc-amino-cyclohexane-carboxylic acid ethyl ester, is a chemical compound composed of a cyclohexane ring with two carboxylic acid moieties and an amino group. It is a versatile compound that has a wide range of applications in organic synthesis and biochemistry. Boc-amino-cyclohexane-carboxylic acid ethyl ester has been used in the synthesis of various compounds, including peptides, amino acids, and small molecules. In addition, it has been used as a chiral auxiliary in asymmetric synthesis and as a reagent in peptide cyclization.
Scientific research applications
Synthesis and Chemical Properties
Ring-Closing Metathesis in Synthesis: This compound is involved in the ring-closing metathesis-based synthesis of complex molecules like (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester. This process benefits from the use of L-serine as a starting material, offering an alternative to (-)-shikimic acid or (-)-quinic acid, commonly used in such syntheses. The approach involves key steps like ring-closing metathesis and diastereoselective Grignard reactions, with two-dimensional NMR studies confirming the absolute configurations of the key intermediates (Cong & Yao, 2006).
Biocatalytic Asymmetric Synthesis: The compound plays a crucial role in the biocatalytic asymmetric synthesis of key chiral intermediates in the creation of hepatitis C virus (HCV) NS3/4A protease inhibitors. In a study, bacterial strains like Sphingomonas aquatilis were isolated and screened for esterase activity, successfully used for the asymmetric synthesis of vinyl-ACCA, a derivative of the compound (Zhu et al., 2018).
Polyester Synthesis: This compound contributes to the development of hydrophilic aliphatic polyesters. The synthesis involves generating cyclic esters containing protected functional groups (hydroxyl, bishydroxyl, amino, and carboxyl), crucial in the creation of new materials with diverse applications (Trollsås et al., 2000).
Synthesis of β-Oligopeptides: The compound is utilized in the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, contributing to the understanding of peptide structures and their potential applications in drug development (Abele, Seiler, & Seebach, 1999).
Synthesis of Amino Acid Derivatives: The compound aids in the enantioselective synthesis of amino acids like trans-2-aminocyclohexanecarboxylic acid, a critical building block for helical β-peptides. This synthesis leverages simple procedures involving cyclization, amide formation, and Hofmann-type degradation (Berkessel, Glaubitz, & Lex, 2002).
Application in Material Science
Degradable Polycationic Materials: The compound is instrumental in the development of degradable polycationic materials with tunable charge densities and hydrophilicities. Its derivatives serve as monomers in the polymerization processes to create materials with potential biomedical applications (Thomas, Lipscomb, & Mahanthappa, 2012).
Bifunctional Macrocycles Synthesis: It is used in the synthesis of bifunctional macrocyclic tetraamines, leading to the development of poly(amino carboxylate) chelating agents. Such agents have significant implications in the field of bioconjugate chemistry, particularly in medical imaging and drug delivery systems (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Synthesis of Heterocyclic Compounds: Involvement in the synthesis of heterocyclic compounds using ethenetricarboxylic acid diesters, contributing to the development of morpholine-derived heterocycles, a class of compounds with extensive applications in pharmaceuticals (Yamazaki, Iwata, & Fukushima, 2009).
properties
IUPAC Name |
ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWAQGKVYHZJCJ-GARJFASQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580997 | |
Record name | Ethyl (1S,3R,4S)-4-amino-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester | |
CAS RN |
480449-84-1 | |
Record name | Ethyl (1S,3R,4S)-4-amino-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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